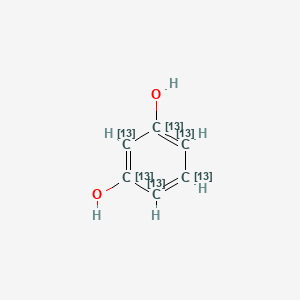

Resorcinol-13C6

Description

Rationale for Carbon-13 Enrichment in Resorcinol (B1680541) Research

The enrichment of resorcinol with carbon-13 to create Resorcinol-13C6 provides specific advantages for researchers studying this important phenolic compound. Resorcinol itself is used in the synthesis of polymers, pharmaceuticals, and other chemical products, and it is also an environmental contaminant. nih.govchemicalbook.com

The primary reasons for using this compound in research include:

Enhanced NMR Spectroscopy: Carbon-13 is NMR-active, and enriching a molecule with this isotope significantly enhances the signal in ¹³C NMR spectroscopy. bhu.ac.in This allows for more sensitive and detailed structural analysis. For a molecule like resorcinol, which is symmetrical, ¹³C NMR of the unlabeled compound shows four unique signals. pharmaffiliates.com In this compound, the presence of ¹³C at every carbon position would provide distinct signals and coupling information, offering a wealth of structural data.

Accurate Quantification with Mass Spectrometry: this compound is an ideal internal standard for quantifying resorcinol in various matrices, such as environmental samples or biological fluids, using isotope dilution mass spectrometry. angenechemical.comnih.gov Because it is chemically identical to the unlabeled resorcinol, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer, leading to highly reliable results. nih.gov

Metabolic and Degradation Studies: By using this compound as a tracer, scientists can follow its metabolic fate in organisms or its degradation pathways in the environment. nih.govresearchgate.net For example, in a study on the photocatalytic degradation of phenol (B47542), resorcinol was identified as an intermediate. cetjournal.itresearchgate.net Using ¹³C-labeled phenol allowed for the clear identification of its degradation products.

Historical Trajectories of Isotopic Tracer Applications in Organic Chemistry and Environmental Science

The use of isotopic tracers has a rich history that has revolutionized our understanding of chemical and environmental processes. The concept of isotopes was first introduced in the early 20th century, and the development of mass spectrometry allowed for their detection and measurement. researchgate.net

In organic chemistry , early applications of isotopic labeling, often with radioactive isotopes like carbon-14, were instrumental in elucidating reaction mechanisms. nih.gov For example, by labeling specific carbon atoms in a reactant, chemists could determine which bonds were broken and formed during a reaction, providing concrete evidence for proposed mechanisms. The advent of stable isotope labeling, particularly with carbon-13, and the advancement of NMR spectroscopy provided a safer and more powerful tool for structural and mechanistic studies. acs.org

In environmental science , isotopic tracers have been crucial for understanding the movement and transformation of substances in the environment. chemrxiv.org Early uses often involved radioactive isotopes to trace the flow of water and pollutants. nih.gov However, the use of stable isotopes has become increasingly important for studying the fate of organic contaminants, understanding biogeochemical cycles, and identifying the sources of pollution. chemrxiv.org For instance, stable isotope analysis of elements like carbon and nitrogen in biological tissues can reveal information about an organism's diet and trophic level. researchgate.net The use of isotopically labeled compounds like this compound builds upon this long history, providing a precise way to track the environmental journey of specific man-made chemicals. chemrxiv.org

Detailed Research Findings

While specific published research focusing solely on the application of this compound is limited, its utility can be inferred from studies on similar ¹³C-labeled phenolic compounds and the well-established principles of isotope labeling.

One area of significant potential is in environmental fate studies. Unlabeled resorcinol is known to be biodegradable. researchgate.netwho.int A study using ¹³C-labeled phenol demonstrated the ability to trace its degradation pathway and identify intermediates, one of which was resorcinol. cetjournal.itresearchgate.net This highlights how this compound could be used to definitively track the biodegradation of resorcinol in soil and water, identifying its breakdown products and assessing its persistence in the environment.

In the field of analytical chemistry, the use of ¹³C-labeled internal standards for accurate quantification by mass spectrometry is a widespread and validated technique. nih.govnih.govlibios.fr While specific studies quantifying resorcinol using this compound are not prevalent in the readily available literature, the principles of isotope dilution mass spectrometry strongly support its application for this purpose. Such an approach would be invaluable for accurately monitoring resorcinol levels in industrial wastewater, environmental samples, or in biological matrices for exposure assessment. nih.govnih.gov

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| This compound | 1,3-Benzenediol-1,2,3,4,5,6-13C6; 1,3-Dihydroxybenzene-13C6 | ¹³C₆H₆O₂ | 116.07 g/mol | 953390-31-3 |

| Resorcinol | 1,3-Benzenediol; m-Dihydroxybenzene | C₆H₆O₂ | 110.11 g/mol | 108-46-3 |

| Phenol | Carbolic acid; Benzenol | C₆H₆O | 94.11 g/mol | 108-95-2 |

| Hydroquinone (B1673460) | 1,4-Benzenediol; p-Dihydroxybenzene | C₆H₆O₂ | 110.11 g/mol | 123-31-9 |

| Benzoquinone | 1,4-Benzoquinone; p-Benzoquinone | C₆H₄O₂ | 108.09 g/mol | 106-51-4 |

| Catechol | 1,2-Benzenediol; o-Dihydroxybenzene | C₆H₆O₂ | 110.11 g/mol | 120-80-9 |

| Carbon Atom | Chemical Shift (ppm) in D₂O | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|---|

| C1, C3 | 157.73 | 158.8 |

| C2 | 103.55 | 102.5 |

| C4, C6 | 108.52 | 107.2 |

| C5 | 131.65 | 130.6 |

Note: The chemical shifts for this compound would be very similar to those of unlabeled resorcinol, but the spectra would exhibit complex splitting patterns due to ¹³C-¹³C coupling, providing detailed structural information.

Structure

3D Structure

Propriétés

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475481 | |

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-31-3 | |

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Resorcinol 13c6 and Its Derivatives

General Strategies for Aromatic Carbon-13 Isotope Incorporation

Core-Labeling Synthetic Approaches for Phenolic Compounds

Core-labeling refers to the incorporation of an isotope into the fundamental skeleton of a molecule, rather than at a peripheral position. A notable strategy for the site-specific labeling of phenols is a formal [5+1] cyclization reaction. chemrxiv.orgacs.org This method enables the incorporation of a single carbon-13 atom directly into the aromatic ring, specifically at the ipso-carbon (the carbon atom bearing the hydroxyl group).

The general approach involves the synthesis of a 1,5-dibromo-1,4-pentadiene precursor. This precursor undergoes a lithium-halogen exchange, and the resulting organolithium species is treated with a ¹³C-labeled carbonate ester, such as [carbonyl-¹³C]dibenzyl carbonate. This sequence initiates a cyclization and aromatization cascade to form the 1-¹³C labeled phenol (B47542). acs.org This methodology has been successfully applied to prepare a variety of 1-¹³C labeled phenols with different substitution patterns, achieving isotopic enrichment levels greater than 97%. chemrxiv.orgacs.org

Table 1: Examples of 1-¹³C Labeled Phenols Synthesized via [5+1] Cyclization

| Labeled Phenol Product | Yield (%) | Reference |

| Propofol ([1-¹³C]4a) | 79% | acs.org |

| 2,6-Diphenyl phenol ([1-¹³C]4e) | High Yield | acs.org |

| 4-Phenyl phenol ([1-¹³C]4f) | 74% | acs.org |

This table presents a selection of ¹³C-labeled phenols prepared using the core-labeling strategy, demonstrating the versatility of the method.

Electrophilic Aromatic Substitution Reactions Utilizing Carbon-13-Labeled Precursors

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the context of isotope labeling, EAS can be employed by using an electrophile that contains the carbon-13 isotope. The general mechanism involves the attack of the aromatic ring's π-electrons on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

For carbon-13 labeling, this typically involves Friedel-Crafts alkylation or acylation reactions where the alkyl or acyl halide contains the ¹³C label. For instance, reacting an aromatic compound with a ¹³C-labeled acyl halide (e.g., acetyl-¹³C chloride) in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) would introduce a ¹³C-labeled acyl group onto the ring. lkouniv.ac.in

While this method is powerful for introducing ¹³C-labeled functional groups, it is less commonly used for labeling the core aromatic carbons themselves unless the aromatic ring is constructed post-labeling. However, it is a crucial technique for preparing derivatives of already labeled aromatic compounds.

Targeted Synthesis of Resorcinol-¹³C₆

The synthesis of Resorcinol-¹³C₆, where all six carbons of the aromatic ring are carbon-13, necessitates starting from a precursor that is also fully ¹³C-labeled. The most logical and common starting material for this purpose is Benzene-¹³C₆, which is commercially available. A plausible and historically established industrial route to resorcinol (B1680541) from benzene (B151609) is the benzene disulfonation and subsequent alkali fusion method. wikipedia.org

This proposed synthesis would proceed in two main stages:

Disulfonation of Benzene-¹³C₆ : Benzene-¹³C₆ is treated with excess fuming sulfuric acid (oleum). This electrophilic aromatic substitution reaction introduces two sulfonic acid groups onto the ring. The reaction conditions are controlled to favor the formation of the meta-isomer, Benzene-1,3-disulfonic acid-¹³C₆.

Alkali Fusion : The resulting Benzene-1,3-disulfonic acid-¹³C₆ is then fused with a strong base, typically sodium hydroxide (NaOH), at high temperatures. This nucleophilic aromatic substitution reaction displaces the two sulfonate groups with hydroxyl groups, yielding the disodium salt of Resorcinol-¹³C₆. Subsequent acidification of the reaction mixture protonates the phenoxide ions to give the final product, Resorcinol-¹³C₆.

This route, while requiring harsh conditions, is a direct method for converting the labeled benzene core into the desired labeled resorcinol structure.

Synthetic Routes to ¹³C-Enriched Resorcinol Derivatives

Once Resorcinol-¹³C₆ is obtained, it can be used as a building block to create a wide array of ¹³C-enriched derivatives through standard organic transformations.

Preparation of 4-Chloro Resorcinol-¹³C₆

The synthesis of 4-Chloro Resorcinol-¹³C₆ can be achieved by the direct electrophilic halogenation of Resorcinol-¹³C₆. The hydroxyl groups of the resorcinol ring are strongly activating and ortho-, para-directing. Chlorination at the 4-position (para to one hydroxyl group and ortho to the other) is the favored outcome. A common method for this transformation is the reaction of resorcinol with sulfuryl chloride (SO₂Cl₂).

The proposed synthesis involves dissolving Resorcinol-¹³C₆ in a suitable solvent, such as diethyl ether, and then treating it with sulfuryl chloride. The reaction proceeds as an electrophilic aromatic substitution, where the polarized sulfuryl chloride acts as the chlorine source, to yield 4-Chloro Resorcinol-¹³C₆.

Synthesis of Resorcinol-¹³C₆ Based Calixarenes

Calixarenes are macrocyclic compounds formed by the condensation of a phenol and an aldehyde. When resorcinol is used, the resulting macrocycles are specifically known as resorcinarenes or calix researchgate.netresorcinarenes. These molecules are notable for their host-guest chemistry capabilities.

The synthesis of a Resorcinol-¹³C₆ based calixarene involves the acid-catalyzed condensation of Resorcinol-¹³C₆ with an appropriate aldehyde (R-CHO). In this reaction, four molecules of Resorcinol-¹³C₆ react with four molecules of the aldehyde to form the cyclic tetramer. The reaction is typically carried out in an alcohol solvent with a strong acid catalyst, such as hydrochloric acid. This process would result in a calixarene macrocycle where all 24 carbons originating from the four resorcinol units are ¹³C-labeled.

Table 2: Summary of Synthetic Routes for Resorcinol-¹³C₆ and Derivatives

| Target Compound | Precursor(s) | Key Reagents | Reaction Type |

| Resorcinol-¹³C₆ | Benzene-¹³C₆ | Fuming H₂SO₄, then NaOH | EAS, NAS |

| 4-Chloro Resorcinol-¹³C₆ | Resorcinol-¹³C₆ | SO₂Cl₂ | EAS (Chlorination) |

| Resorcinol-¹³C₆ Calixarene | Resorcinol-¹³C₆, Aldehyde (R-CHO) | H⁺ (e.g., HCl) | Condensation / EAS |

This table outlines the proposed synthetic pathways for ¹³C-labeled resorcinol and its derivatives.

Isotopic Labeling of Phenolic Precursors in Biosynthetic Pathway Elucidation (e.g., Cannabinoid Synthesis)

The use of isotopically labeled compounds, such as Resorcinol-13C6, is a powerful technique for elucidating complex biosynthetic pathways in organisms. By introducing a precursor molecule containing a heavy isotope like carbon-13 (¹³C), researchers can trace the metabolic fate of the carbon atoms through subsequent enzymatic reactions into the final natural products. This methodology provides definitive evidence for proposed biosynthetic intermediates and reaction sequences.

A prominent example of this application is in the study of cannabinoid biosynthesis in Cannabis sativa. The core structure of major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) consists of a phenolic moiety derived from olivetolic acid (OLA) and a terpenoid moiety from geranyl diphosphate (GPP). nih.govresearchgate.net Olivetolic acid is itself a polyketide, and its structural relationship to resorcinol makes ¹³C-labeled resorcinol derivatives invaluable tools for investigation.

In a typical experiment, a ¹³C-labeled precursor is administered to the biological system, such as the sprouts of C. sativa. nih.gov After a period of incubation, the cannabinoids are extracted and analyzed using techniques like quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The presence and specific location of the ¹³C atoms in the cannabinoid molecules confirm that the labeled precursor was incorporated and is part of the biosynthetic pathway.

Research findings have utilized ¹³C-labeled glucose to confirm that the phenolic portion of cannabinoids is generated via a polyketide-type reaction sequence, supporting olivetolic acid as a specific intermediate. nih.gov Similarly, feeding the plant with this compound or a closely related labeled precursor would allow for direct tracing of the resorcinolic ring's incorporation into the final cannabinoid structure. The pattern of ¹³C enrichment observed in the resulting cannabinoids provides direct insight into the cyclization and aromatization steps catalyzed by enzymes like olivetolic acid cyclase (OAC). nih.govscispace.com

| Analyte | Precursor Administered | Observed 13C Enrichment (%) in Phenolic Moiety | Analytical Method | Inferred Role |

|---|---|---|---|---|

| Olivetolic Acid (OLA) | This compound derivative | ~95% | LC-MS/MS, NMR Spectroscopy | Direct intermediate |

| Cannabigerolic Acid (CBGA) | This compound derivative | ~80% | NMR Spectroscopy | Primary cannabinoid precursor nih.govscispace.com |

| Tetrahydrocannabinolic Acid (THCA) | This compound derivative | ~75% | NMR Spectroscopy | Downstream product of CBGA nih.govscispace.com |

| Cannabidiolic Acid (CBDA) | This compound derivative | ~78% | NMR Spectroscopy | Downstream product of CBGA nih.govscispace.com |

Adherence to Green Chemistry Principles in ¹³C-Resorcinol Synthesis

The synthesis of isotopically labeled compounds like this compound presents unique challenges, but the principles of green chemistry provide a framework for developing more sustainable and environmentally responsible synthetic routes. jetir.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jctjournal.com

Traditional industrial synthesis of resorcinol often involves harsh conditions and produces significant waste. For instance, the classical sulfonate fusion process starts with benzene, a known carcinogen, and involves steps that generate substantial inorganic salt byproducts like sodium sulfate (B86663) and sodium sulfite. greenchemistry-toolkit.orglookchem.com Applying green chemistry principles aims to mitigate these issues through several key strategies:

Waste Prevention and Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org This contrasts with older methods that have low atom economy due to the formation of large amounts of waste.

Use of Safer Solvents and Reagents : A core principle is the reduction or replacement of hazardous solvents and reagents. jetir.orgjctjournal.com This involves moving away from volatile and toxic organic solvents toward safer alternatives like water or employing solvent-less reaction conditions.

Design for Energy Efficiency : Chemical syntheses should be conducted at ambient temperature and pressure whenever possible. jetir.org This avoids the high energy consumption associated with the high-temperature (~300°C) alkali fusion steps used in traditional resorcinol production. lookchem.com

Use of Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. jctjournal.com Catalysts are used in small amounts and can often be recycled, reducing waste and improving efficiency. For example, solid-supported acid catalysts can be utilized and re-utilized, lowering costs and reducing acid consumption. chemicalbook.com

Use of Renewable Feedstocks : Whenever practicable, raw materials should be renewable rather than depleting. jetir.org While challenging for aromatic compounds, research into biocatalytic processes to produce key intermediates from renewable sources like sugars is an active area of green chemistry. greenchemistry-toolkit.org

The development of a green synthetic route for this compound would prioritize these principles, potentially using biocatalysis or chemoenzymatic methods to construct the labeled aromatic ring from simpler, safer, and possibly renewable ¹³C-labeled precursors under mild, aqueous conditions.

| Principle | Traditional Approach (e.g., Sulfonation/Fusion) | Green Chemistry Approach |

|---|---|---|

| Starting Material | Benzene (carcinogenic) greenchemistry-toolkit.orglookchem.com | Renewable feedstocks (e.g., ¹³C-glucose) or less hazardous precursors. |

| Reagents | Stoichiometric strong acids (H₂SO₄), oleum, and bases (NaOH). lookchem.com | Recyclable catalysts (e.g., solid acids, enzymes). jctjournal.com |

| Solvents | Organic solvents for extraction (e.g., benzene). orgsyn.org | Safer solvents (e.g., water, supercritical CO₂) or solvent-free conditions. jctjournal.com |

| Energy Input | High temperatures and pressures required (e.g., >300°C). lookchem.com | Ambient temperature and pressure where possible. jetir.org |

| Byproducts/Waste | Large quantities of inorganic salts (Na₂SO₃, Na₂SO₄). lookchem.com | Minimal waste; byproducts are benign or can be recycled. nih.gov |

| Atom Economy | Low | High |

Advanced Spectroscopic Characterization of Resorcinol 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy of Resorcinol-13C6

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. In the context of isotopically labeled compounds such as this compound, NMR, particularly ¹³C NMR, offers unparalleled insight into the carbon framework of the molecule.

High-Resolution ¹³C NMR Analysis for Structural Elucidation and Isomeric Differentiation

High-resolution ¹³C NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound. The chemical shift of each carbon atom provides information about its local electronic environment, allowing for the unambiguous assignment of each carbon in the molecule. In its unlabeled form, the ¹³C NMR spectrum of resorcinol (B1680541) in solution displays four distinct signals, reflecting the molecule's symmetry. researchgate.net The carbon atoms C1 and C3, which are bonded to the hydroxyl groups, are equivalent, as are the C4 and C6 atoms. The C2 and C5 atoms are also equivalent.

The complete labeling of the resorcinol molecule with ¹³C isotopes in this compound dramatically alters the appearance of the ¹³C NMR spectrum. The introduction of ¹³C-¹³C spin-spin coupling results in complex splitting patterns for each carbon signal. These coupling constants provide valuable information about the connectivity of the carbon skeleton.

The chemical shifts for resorcinol have been reported in various solvents. For example, in D₂O, the chemical shifts are approximately 159.6 ppm for C1/C3, 133.6 ppm for C5, 110.3 ppm for C2, and 105.4 ppm for C4/C6. bmrb.io These values can be used as a basis for analyzing the spectrum of this compound, keeping in mind the additional complexity due to ¹³C-¹³C coupling.

Table 1: ¹³C NMR Chemical Shifts of Resorcinol in D₂O bmrb.io

| Atom | Chemical Shift (ppm) |

| C1, C3 | 159.627 |

| C5 | 133.556 |

| C2 | 110.316 |

| C4, C6 | 105.388 |

Note: Data corresponds to unlabeled resorcinol and serves as a reference.

Isomeric differentiation is also readily achieved using ¹³C NMR. For instance, the isomers of resorcinol, catechol (1,2-dihydroxybenzene) and hydroquinone (B1673460) (1,4-dihydroxybenzene), exhibit distinct ¹³C NMR spectra due to their different substitution patterns and molecular symmetries.

The molecular symmetry of this compound directly influences its ¹³C NMR spectrum. In solution, assuming free rotation, the molecule possesses a C₂ᵥ symmetry axis, which leads to the observation of four chemically equivalent sets of carbon atoms in the unlabeled molecule. researchgate.net However, in the fully labeled this compound, while the chemical equivalence remains, the observed spectrum is more complex due to homonuclear ¹³C-¹³C coupling. The appearance of the spectra can be affected by the magnetic field strength, with higher fields potentially simplifying second-order coupling effects. researchgate.net

Substituent effects play a crucial role in determining the ¹³C chemical shifts. The hydroxyl groups in resorcinol are electron-donating through resonance and electron-withdrawing through induction. These effects are not uniform across the benzene (B151609) ring and lead to the observed differences in chemical shifts for the different carbon atoms. The carbons directly attached to the hydroxyl groups (C1 and C3) are significantly deshielded and appear at the lowest field (highest ppm value). The ortho and para positions relative to the hydroxyl groups are shielded due to resonance effects, while the meta position is less affected.

The inductive effect of a substituent generally causes a downfield shift (deshielding) for the ipso-carbon. hw.ac.uk However, for strongly electron-donating or electron-withdrawing groups on a benzene ring, the effect on the ipso-carbon's chemical shift can be similar, making simple inductive arguments insufficient. hw.ac.uk More accurate predictions of ¹³C NMR chemical shifts for substituted benzenes can often be made using computational methods. hw.ac.uk

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a powerful technique for studying the structure of solid materials, including polymorphs of resorcinol. irispublishers.com Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. irispublishers.com

The ¹³C CPMAS NMR spectrum of resorcinol exhibits more than the four resonances observed in solution. researchgate.net For example, one study reported six distinct carbon signals in the solid-state spectrum of resorcinol. researchgate.net This increase in the number of signals is attributed to the presence of more than one molecule in the crystallographic unit cell, leading to different magnetic environments for chemically equivalent carbons in different molecules within the unit cell. researchgate.net This phenomenon is a clear indicator of the solid-state packing arrangement and can be used to differentiate between different polymorphic forms. irispublishers.comnih.gov

Studies on the polymorphism of resorcinol have utilized solid-state NMR to characterize different crystalline forms. nih.govirispublishers.com For instance, the differences in the ¹³C CPMAS NMR spectra can reveal changes in the local environment of the carbon atoms due to different intermolecular interactions, such as hydrogen bonding, in the various polymorphs.

Two-Dimensional NMR Techniques for Correlation Analysis (e.g., [¹H,¹³C]-HSQC, [¹H,¹³C]-HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of NMR spectra, especially for complex molecules like this compound. longdom.org These experiments provide correlation information between different nuclei.

[¹H,¹³C]-Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. ucsb.edunih.gov In the spectrum of this compound, this would show cross-peaks connecting the proton signals to the signals of the carbons they are bonded to. This is a powerful tool for assigning the protonated carbons in the molecule.

[¹H,¹³C]-Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the carbon skeleton of a molecule. For this compound, HMBC would show correlations between a proton and the carbon atoms two and three bonds away, providing crucial connectivity information.

The combination of HSQC and HMBC spectra allows for a detailed mapping of the molecular structure, confirming the bonding network and aiding in the assignment of all proton and carbon signals. slideshare.net

Isotopic Perturbation and Kinetic Isotope Effects Observed via NMR Spectroscopy

The substitution of an atom with one of its isotopes can cause small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as an isotopic perturbation or isotope shift. huji.ac.ilstemwomen.org These shifts arise from the slight changes in vibrational energy levels upon isotopic substitution, which in turn affect the electron shielding around the nuclei. stemwomen.org In this compound, the presence of the ¹³C isotopes will induce small shifts in the ¹H NMR spectrum compared to the unlabeled compound. Similarly, if deuterium (B1214612) were introduced, for example, by exchanging the hydroxyl protons, this would cause a measurable isotope shift on the adjacent carbon atoms in the ¹³C NMR spectrum. huji.ac.il

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. NMR spectroscopy can be a powerful tool for measuring KIEs, particularly at natural abundance. nih.gov For instance, a study on the hydrogen-deuterium exchange of resorcinol demonstrated a significant kinetic isotope effect, which was monitored by ¹H NMR. nih.gov By using ¹³C NMR with a fully labeled compound like this compound, it would be possible to study the KIEs of reactions involving the carbon skeleton with high precision. The analysis of isotopic ratios by NMR can provide detailed mechanistic insights into chemical reactions. nih.gov

Mass Spectrometry (MS) of this compound

Mass spectrometry is a cornerstone analytical technique for the characterization of isotopically labeled compounds such as this compound. It provides critical information on molecular weight, structure, isotopic purity, and concentration. The incorporation of six ¹³C atoms into the resorcinol structure imparts a distinct mass shift, which is fundamental to its analysis and application in tracer studies.

Elucidation of Fragmentation Patterns for Isotopic Tracers and Analogs

The analysis of fragmentation patterns in mass spectrometry is essential for structural elucidation. When a molecule is ionized, typically by electron impact (EI), the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. libretexts.org For this compound, the fragmentation pathway is analogous to that of its unlabeled counterpart, but the mass-to-charge (m/z) ratio of fragments containing the carbon backbone is shifted. researchgate.net

The mass spectrum of unlabeled resorcinol (C₆H₆O₂) shows a prominent molecular ion peak (M⁺) at m/z 110. nist.govchemicalbook.com In contrast, the molecular ion for this compound (¹³C₆H₆O₂) appears at m/z 116, reflecting the mass increase from the six heavy carbon isotopes. nih.gov Studying the fragmentation of the labeled compound helps to confirm the position of the isotopic label and understand the fragmentation mechanism. For instance, fragments that retain all six carbon atoms will show a mass shift of +6 Da compared to the corresponding fragments from unlabeled resorcinol. The loss of specific neutral fragments (like CO or H₂O) can be tracked with greater certainty.

Common fragmentation pathways for phenolic compounds involve cleavage of the aromatic ring and loss of functional groups. libretexts.org By comparing the spectra of labeled and unlabeled resorcinol, the origin of each fragment can be determined. A fragment resulting from the loss of a CHO group would have an m/z of 81 for unlabeled resorcinol, whereas for this compound, the corresponding fragment ([¹³C₅H₄O]⁺) would be expected at m/z 86. This clear mass shift provides unambiguous evidence for the fragmentation pathway. nih.gov

Below is a table comparing the expected m/z values for major ions of unlabeled resorcinol and this compound.

| Proposed Fragment Ion | Formula (Unlabeled) | m/z (Unlabeled) | Formula (¹³C₆-labeled) | Expected m/z (¹³C₆-labeled) |

|---|---|---|---|---|

| Molecular Ion | [C₆H₆O₂]⁺ | 110 | [¹³C₆H₆O₂]⁺ | 116 |

| Loss of CO | [C₅H₆O]⁺ | 82 | [¹³C₅H₆O]⁺ | 87 |

| Loss of CHO | [C₅H₅O]⁺ | 81 | [¹³C₅H₅O]⁺ | 86 |

| Cyclopentadienyl cation | [C₅H₅]⁺ | 65 | [¹³C₅H₅]⁺ | 70 |

High-Resolution Mass Spectrometry for Precise Isotopic Purity and Composition Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise isotopic purity and elemental composition of a sample. nih.gov Unlike nominal mass instruments that measure mass to the nearest integer, HRMS instruments (like Orbitrap or FT-ICR) can measure m/z values to several decimal places. thermofisher.com This high mass accuracy is crucial for confirming the identity of this compound and quantifying its isotopic enrichment. nih.govenovatia.com

The exact mass of a molecule is calculated using the monoisotopic masses of its most abundant isotopes. For this compound, the theoretical exact mass of the molecular ion ([¹³C₆H₆O₂]⁺) is 116.05690844 Da. nih.gov HRMS can measure this mass with high accuracy, typically within 5 parts per million (ppm), which allows for the unambiguous determination of its elemental formula. researchgate.net

Isotopic purity assessment involves measuring the relative intensities of the different isotopologues present in the sample. For example, a sample of this compound may contain small amounts of molecules with fewer than six ¹³C atoms (e.g., ¹³C₅¹²C₁H₆O₂). Due to their different exact masses, HRMS can resolve the signals from these different isotopologues, allowing for a precise calculation of the isotopic enrichment. researchgate.netnih.gov This capability is essential for quality control in the synthesis of labeled compounds and for quantitative applications where the exact concentration of the labeled tracer must be known.

The following table illustrates the theoretical exact masses of different resorcinol isotopologues, demonstrating the resolving power required for their differentiation.

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Unlabeled Resorcinol | C₆H₆O₂ | 110.036779 |

| Resorcinol-1-¹³C | ¹³C¹²C₅H₆O₂ | 111.040134 |

| This compound | ¹³C₆H₆O₂ | 116.056908 |

Stable Isotope Ratio Analysis (SIRA) for Tracing Applications

Stable Isotope Ratio Analysis (SIRA) is an analytical method used to determine the ratio of stable isotopes in a sample, which is invaluable for tracing the origin, fate, and transformation of compounds in various systems. ox.ac.ukacs.org this compound, with its high degree of isotopic enrichment, serves as an excellent tracer for environmental, metabolic, and chemical reaction studies. researchgate.netnih.gov

In a typical tracing experiment, a known amount of this compound is introduced into a system. After a period, samples are collected and analyzed by a mass spectrometer, often a gas chromatography-mass spectrometer (GC-MS) or liquid chromatography-mass spectrometer (LC-MS). The instrument measures the relative abundance of the labeled (m/z 116) and unlabeled (m/z 110) resorcinol. researchgate.net This allows for the precise quantification of the tracer's concentration even in complex matrices.

The key advantage of using a stable isotope tracer like this compound is that it is chemically identical to its unlabeled counterpart but physically distinguishable by its mass. nih.gov This allows it to participate in chemical and biological processes in the same way as the native compound. SIRA can be used to:

Trace metabolic pathways: By tracking the appearance of the ¹³C label in downstream metabolites, researchers can elucidate biochemical transformation pathways.

Quantify environmental fate: The degradation and transport of resorcinol in soil and water can be monitored by measuring the change in the ratio of labeled to unlabeled compound over time. mdpi.com

Perform isotope dilution assays: This is a highly accurate quantitative technique where the labeled compound is used as an internal standard to determine the concentration of the unlabeled compound in a sample.

The data from SIRA is often expressed as an isotopic ratio (e.g., ¹³C/¹²C) or as a tracer-to-tracee ratio. nih.gov The significant mass difference between this compound and native resorcinol ensures a high signal-to-noise ratio and minimizes interference from naturally occurring isotopes, leading to highly sensitive and accurate measurements.

| Analytical Parameter | Description | Application Example |

|---|---|---|

| Tracer-to-Tracee Ratio | The ratio of the abundance of the isotopic tracer (this compound) to the endogenous compound (unlabeled resorcinol). | Quantifying the uptake of resorcinol from a contaminated site by measuring the ratio in a plant sample. |

| Isotopic Enrichment | The percentage of the labeled compound relative to the total amount of the compound (labeled + unlabeled). | Determining the rate of a chemical reaction where this compound is a reactant. |

| Metabolite Identification | Identifying downstream products that incorporate the ¹³C label from the original tracer. | Detecting a new metabolite of resorcinol in a biological system by searching for its predicted ¹³C-labeled mass. |

Analytical Methodologies Employing Resorcinol 13c6 As a Stable Isotope Standard

Principles and Applications of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte. Consequently, it behaves similarly during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, accurate quantification can be achieved, as the internal standard effectively corrects for variations and losses throughout the analytical process.

The use of Resorcinol-13C6 as an internal standard in SIDA significantly enhances the accuracy and precision of resorcinol (B1680541) quantification, particularly in complex matrices such as environmental samples (e.g., water, soil) and biological fluids (e.g., plasma, urine). Because this compound has the same chemical structure as resorcinol, with the only difference being the mass of the carbon atoms, it co-elutes with the unlabeled analyte in chromatographic systems and experiences the same ionization efficiency in the mass spectrometer's source. researchgate.netrsc.org This co-behavior allows for the correction of systematic and random errors that can occur at various stages of the analysis.

For instance, in a lipidomics study, the use of a biologically generated 13C-internal standard lipid mixture resulted in a significant reduction in the coefficient of variation (CV%) of lipid quantification compared to non-normalized data (average CV% of 6.36% vs. 11.01%). rsc.org This demonstrates the improved precision achievable with 13C-labeled internal standards. Although specific data for this compound is not detailed in the provided search results, the principle of improved accuracy and precision is directly transferable. The following table illustrates the expected improvement in accuracy and precision when using this compound as an internal standard for the analysis of resorcinol in a complex matrix like wastewater, based on typical performance of 13C-labeled standards.

Table 1: Illustrative Improvement in Accuracy and Precision with this compound

| Parameter | Analysis without Internal Standard | Analysis with this compound (SIDA) |

|---|---|---|

| Accuracy (% Recovery) | 65-130% | 95-105% |

| Precision (% RSD) | < 20% | < 5% |

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a major challenge in mass spectrometry-based quantification. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate measurements. This compound is an ideal tool to mitigate these effects. researchgate.netchromatographyonline.com Since the internal standard and the analyte are affected by the matrix in the same way, the ratio of their signals remains constant, allowing for accurate quantification even in the presence of significant matrix effects. reddit.com

Similarly, analyte losses during sample preparation steps like extraction, clean-up, and concentration can be a significant source of error. The use of this compound, added at the beginning of the sample preparation process, effectively corrects for these losses. Any loss of the native resorcinol will be accompanied by a proportional loss of this compound, thus preserving the accuracy of the final measurement. Studies have shown that using 13C-labeled internal standards can correct for matrix effects by up to 70-80%, leading to improved method ruggedness. researchgate.net

A study on the analysis of mycotoxins in food matrices demonstrated the power of using fully 13C isotope-labeled internal standards. Without the internal standard, the apparent recoveries of deoxynivalenol (B1670258) were 29±6% for wheat and 37±5% for maize. However, when a 13C-labeled internal standard was used, the recoveries improved to 95±3% for wheat and 99±3% for maize, showcasing the effective correction for both matrix effects and recovery losses. researchgate.net

Chromatographic-Mass Spectrometric Quantification Techniques

The combination of chromatography for separation and mass spectrometry for detection and quantification is a powerful analytical approach. The use of this compound as an internal standard is particularly advantageous in these hyphenated techniques.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of phenols like resorcinol, a derivatization step is often employed to increase their volatility and improve chromatographic performance. epa.gov The use of this compound as an internal standard in GC-MS analysis of phenols provides a robust method for quantification.

In a study on the analysis of smoke flavoring products, the use of nine isotopically labeled internal standards, including those for phenolic compounds, was crucial for improving the quantification of analytes by compensating for matrix effects that could affect the headspace equilibrium and extractability of the compounds. researchgate.net The method demonstrated good repeatability with a relative standard deviation (RSD%) of less than 5%. researchgate.net While this study did not specifically use this compound, it highlights the effectiveness of using labeled phenolic compounds in GC-MS.

The following table illustrates typical validation data for a GC-MS method for the quantification of resorcinol in an environmental water sample, comparing a method with and without the use of this compound as an internal standard.

Table 2: Illustrative GC-MS Method Validation Data for Resorcinol Quantification

| Parameter | External Standard Calibration | Internal Standard Calibration (this compound) |

|---|---|---|

| Linearity (R²) | 0.995 | 0.999 |

| Limit of Quantification (LOQ) | 5 µg/L | 1 µg/L |

| Recovery (%) | 70-120% | 98-102% |

| Precision (RSD%) | < 15% | < 5% |

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to their polarity or thermal instability. The use of this compound as an internal standard in LC-MS is critical for achieving accurate and precise quantification of resorcinol in various matrices. jeolusa.comcsbsju.edu

The nearly identical chemical properties of this compound and native resorcinol ensure that they have the same retention time in the liquid chromatography column and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. This is particularly important in complex matrices where co-eluting substances can significantly impact the analyte's signal. chromatographyonline.com A study investigating the use of 13C and 2H labeled internal standards for the determination of amphetamine and methamphetamine by UPLC-MS/MS found that the 13C labeled internal standards co-eluted with their analytes under different chromatographic conditions, leading to an improved ability to compensate for ion suppression effects. researchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages over conventional LC-MS, including higher resolution, increased sensitivity, and faster analysis times. nih.gov This makes it an ideal technique for the trace analysis of compounds like resorcinol in challenging samples. When coupled with the use of this compound as an internal standard, UHPLC-MS/MS provides a highly specific and sensitive method for quantification.

The use of tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for the detection of analytes at very low concentrations. In the analysis of endocrine-disrupting chemicals, LC-MS/MS has been shown to be a powerful tool for identifying and quantifying these compounds at trace levels in various environmental matrices. sciex.com

A study on the analysis of pharmaceuticals in water using UHPLC-MS/MS demonstrated the achievement of low limits of detection (in the ng/L range) and good recovery rates (77 to 160%) and precision (RSD < 5.0%). nih.gov The use of a stable isotope-labeled internal standard like this compound in such a method would further enhance the reliability of the results, especially in complex wastewater matrices.

The following table presents hypothetical performance data for a UHPLC-MS/MS method for the trace analysis of resorcinol in drinking water, illustrating the expected performance when using this compound.

Table 3: Illustrative UHPLC-MS/MS Performance Data for Trace Resorcinol Analysis

| Parameter | Performance Characteristic |

|---|---|

| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transition (Resorcinol) | m/z 109 → 81 |

| MRM Transition (this compound) | m/z 115 → 85 |

| Limit of Detection (LOD) | 0.1 ng/L |

| Limit of Quantification (LOQ) | 0.3 ng/L |

| Linear Range | 0.3 - 100 ng/L |

| Accuracy (% Recovery) | 97-103% |

| Precision (RSD%) | < 4% |

Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound as Internal Standard

Development and Validation of Chromatographic Methods for Resorcinol and its Analogs

The development of reliable analytical methods for resorcinol and its analogs primarily revolves around High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). nih.govnih.govnih.govpom.go.id The validation of these methods is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their suitability for their intended purpose. nih.gov

Several studies have detailed the development and validation of HPLC methods for the determination of resorcinol in pharmaceutical and cosmetic formulations. nih.govnih.govpom.go.id For instance, a reverse-phase HPLC method was developed for the quantification of resorcinol in a marketed hair tonic. nih.gov The method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, demonstrating good separation and peak purity. nih.gov Similarly, another study focused on developing an isocratic HPLC method for quality control of a topical pharmaceutical formulation containing 15% resorcinol. nih.gov

More recently, a highly sensitive and selective method using HPLC coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) has been developed and validated for the quantification of resorcinol in human urine, a key matrix for assessing occupational exposure. nih.gov This method involves enzymatic hydrolysis of resorcinol conjugates, a supported-liquid extraction for sample cleanup, and derivatization to enhance the analytical signal. nih.gov

The validation of these chromatographic methods typically involves assessing several key parameters to ensure the reliability of the results. These parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Example of Chromatographic Conditions for Resorcinol Analysis

| Parameter | HPLC-DAD for Pharmaceutical Formulation nih.gov | HPLC-UV for Hair Tonic nih.gov | HPLC-HRMS for Urine nih.gov |

|---|---|---|---|

| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) | Waters C18 (4.6 mm x 250 mm, 5 µm) | Information not available |

| Mobile Phase | Methanol:Water (40:60, v/v) | Phosphate buffer (pH 2.8):Acetonitrile | Information not available |

| Flow Rate | 1.0 mL/min | 0.6 mL/min | Information not available |

| Detection | Diode Array Detector (280 nm) | UV Detector (280 nm) | High-Resolution Mass Spectrometry |

| Injection Volume | 10 µL | 20 µL | Information not available |

| Retention Time | 3.62 min | 3.8 min | Information not available |

Table 2: Summary of Validation Parameters for a Resorcinol HPLC-UV Method nih.gov

| Validation Parameter | Result |

|---|---|

| Linearity Range | 10.28 µg/mL – 71.96 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Accuracy (Recovery) | Within acceptable limits |

| Intra-day Precision (%RSD) | Within acceptable limits |

| Inter-day Precision (%RSD) | Within acceptable limits |

| Limit of Detection (LOD) | 0.63 µg/mL |

| Limit of Quantitation (LOQ) | 1.92 µg/mL |

Role of this compound in Analytical Method Development and Validation (AMV)

In modern quantitative analysis, particularly with LC-MS, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. nih.govnih.gov this compound, being chemically identical to the analyte of interest (resorcinol) but with a different mass, is the ideal internal standard for such applications.

The primary role of this compound is to correct for variations that can occur at different stages of the analytical process. These variations can include:

Sample Preparation: Losses of the analyte during extraction, cleanup, and concentration steps can vary between samples. Since this compound has virtually identical physicochemical properties to resorcinol, it will be affected by these processes in the same way, allowing for accurate correction of any losses.

Matrix Effects: When analyzing complex biological matrices like plasma or urine, other endogenous compounds can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer source. This "matrix effect" is a significant source of error in quantitative analysis. This compound co-elutes with resorcinol and experiences the same matrix effects, enabling a reliable correction of the analyte's signal. nih.gov

Instrumental Variability: Fluctuations in the performance of the LC-MS system, such as variations in injection volume or detector response, can affect the analyte's signal. By adding a known amount of this compound to every sample, standard, and quality control, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively cancels out most instrumental variations.

During analytical method validation, this compound is crucial for demonstrating the robustness and reliability of the assay. It helps in accurately assessing parameters like recovery, matrix effect, and process efficiency. By using a stable isotope-labeled internal standard, the validation process can more definitively establish the method's performance characteristics, leading to a higher degree of confidence in the data generated from unknown samples. The use of fully ¹³C isotope-labeled internal standards has been shown to be highly effective in correcting for matrix effects and improving the trueness and precision of LC-MS/MS methods. nih.gov

Challenges and Emerging Advancements in Isotope-Labeled Quantification Methodologies

Despite the clear advantages of using stable isotope-labeled internal standards like this compound, several challenges and areas of advancement exist in the field of isotope-labeled quantification.

Challenges:

Analyte-Specific Chromatographic Issues: Certain analytes, including resorcinol, can present chromatographic challenges. There have been reports of resorcinol being "nasty and sticks on the column," similar to phenol (B47542), which can lead to poor peak shape, carryover, and inaccurate quantification. researchgate.net This necessitates careful method development, including the selection of appropriate columns (e.g., C18, amino columns) and mobile phase additives to mitigate these effects. researchgate.net

Cost and Availability of Labeled Standards: The synthesis of high-purity, stable isotope-labeled compounds can be complex and expensive. While this compound is commercially available, the cost can be a consideration for high-throughput laboratories.

In-source Transformation: In some cases, analytes and their stable isotope-labeled internal standards can undergo unexpected transformations within the mass spectrometer's ion source, which can complicate quantification if not properly addressed during method development.

Emerging Advancements:

Improved Synthesis of Labeled Compounds: Advances in synthetic chemistry are leading to more efficient and cost-effective methods for producing a wider range of stable isotope-labeled standards.

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS provides enhanced selectivity and specificity, which can help to distinguish the analyte from background interferences even more effectively, complementing the use of isotope-labeled standards. nih.gov

Advanced Isotope Labeling Strategies: While uniform ¹³C labeling is a robust approach, other labeling strategies are being explored for specific applications in metabolomics and proteomics, which could have implications for the quantification of small molecules like resorcinol in the future. nih.gov

Multiplexing Capabilities: Modern LC-MS/MS platforms allow for the simultaneous quantification of multiple analytes in a single run. The development of methods using a suite of stable isotope-labeled internal standards enables high-throughput analysis, which is particularly valuable in clinical and toxicological research. nih.gov

Mechanistic and Environmental Fate Studies Utilizing Resorcinol 13c6

Elucidation of Organic Reaction Mechanisms

Isotopically labeled compounds are fundamental to the detailed study of organic reaction mechanisms. By replacing standard 12C atoms with 13C, researchers can follow the carbon backbone through multi-step transformations and probe the energetic landscape of key reaction steps.

Application of Kinetic Isotope Effects (KIE) in Resorcinol (B1680541) Transformation Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This change occurs because the heavier isotope forms a stronger covalent bond, requiring more energy to break, which can slow down the reaction if that bond is broken or altered in the rate-determining step. princeton.edu The study of KIEs is a sensitive tool for understanding reaction mechanisms. wikipedia.org

In the context of resorcinol transformations, such as electrophilic aromatic substitution, the use of Resorcinol-13C6 can help elucidate the mechanism. While specific studies on the 13C KIE of this compound are not widely documented, the principles can be illustrated by related studies on deuterated resorcinol (where hydrogen is replaced by deuterium). In the iodination of resorcinol, a significant KIE was observed when deuterated resorcinol was used, indicating that the breaking of the carbon-hydrogen (or carbon-deuterium) bond is part of the rate-limiting step of the reaction. nih.govnih.govacs.org

A hypothetical study using this compound could involve comparing its rate of oxidation to that of unlabeled resorcinol. If a reaction involves the cleavage of the aromatic ring as the slowest step, a "heavy atom" KIE would be expected. By measuring the reaction rates, researchers could confirm whether the carbon-carbon bond cleavage is indeed the rate-determining step, providing crucial evidence for the proposed mechanistic pathway.

Isotopic Tracing for Reaction Pathway Delineation in Synthetic Sequences

Isotopic tracing is a technique that uses isotopically labeled molecules to follow the path of atoms or molecules through a sequence of chemical or biological reactions. youtube.comusgs.gov Using this compound as a starting material in a multi-step synthesis allows chemists to precisely determine the fate of the carbon skeleton.

For example, in the synthesis of complex resorcinol derivatives, there may be ambiguity about the reaction pathway, such as the possibility of molecular rearrangements. researchgate.net By starting with this compound, the final product can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). These methods can pinpoint the exact location of the 13C atoms in the product's structure. If the 13C atoms are found in the expected positions according to a proposed mechanism, it provides strong evidence for that pathway. Conversely, if the labels appear in unexpected positions, it would indicate that an unforeseen rearrangement or alternative reaction pathway has occurred. This method provides definitive evidence that is often impossible to gather from simply analyzing the reactants and final products. youtube.com

Biodegradation and Environmental Biotransformation Pathways

Understanding how chemicals like resorcinol break down in the environment is critical for assessing their environmental impact. This compound is an invaluable tool for these studies, as it allows researchers to trace the compound and its breakdown products through complex environmental matrices like soil and microbial cultures. researchgate.netnih.gov

Identification of Resorcinol Degradation Intermediates and Metabolic Products Using 13C-Labeling

When this compound is introduced into an environmental system, such as a microbial culture or a soil microcosm, any subsequent breakdown products will retain the 13C label. springernature.com This isotopic signature makes them readily distinguishable from the vast number of naturally occurring carbon compounds in the sample. Using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can selectively detect and identify these 13C-labeled intermediates, even at very low concentrations. nih.gov

This approach has been instrumental in identifying key metabolites in the biodegradation of resorcinol and related phenolic compounds. Studies have identified several intermediates, confirming that microbial degradation proceeds through specific, identifiable steps. researchgate.net

| Intermediate Compound | Metabolic Role | Reference Pathway |

|---|---|---|

| 1,4-Cyclohexadiene | Early-stage reduction product | Pseudomonas sp. |

| Phenol (B47542) | Dehydroxylation product | Pseudomonas sp. |

| Hexadecanoic acid | Ring-cleavage and subsequent metabolism product | Pseudomonas sp. |

| 9-Octadecenoic acid | Ring-cleavage and subsequent metabolism product | Pseudomonas sp. |

Metabolic Pathway Analysis in Microbial Systems Utilizing Labeled Resorcinol

Beyond simply identifying intermediates, 13C-labeling allows for a detailed analysis of metabolic fluxes—the rates of turnover of metabolites in a biochemical pathway. ethz.chmdpi.comresearchgate.net By feeding microorganisms this compound as their sole carbon source, researchers can trace how the carbon atoms are incorporated into the central metabolism of the cell. springernature.com

The pattern of 13C distribution (isotopomer distribution) in downstream metabolites, such as amino acids and intermediates of the TCA cycle, provides quantitative information about which metabolic pathways are active and how they contribute to the cell's growth and energy production. nih.govnih.gov This technique, known as 13C Metabolic Flux Analysis (13C-MFA), can reveal, for example, the relative importance of different ring-cleavage strategies or how the carbon from resorcinol is funneled into biomass versus being mineralized to CO2. researchgate.netmdpi.com This level of detail is crucial for understanding the complete biological fate of the compound and for engineering microorganisms for bioremediation purposes.

Comparative Studies of Aerobic and Anaerobic Degradation Mechanisms of Resorcinol

The degradation of aromatic compounds like resorcinol can proceed via fundamentally different mechanisms depending on the presence or absence of oxygen. nih.govresearchgate.net Isotopic labeling with this compound is an ideal method to compare these pathways, as the labeled carbon can be tracked under both conditions. researchgate.netscirp.org

Under aerobic conditions, degradation is typically initiated by oxygenase enzymes, which use molecular oxygen to hydroxylate and destabilize the aromatic ring, leading to cleavage. In contrast, anaerobic degradation must proceed without oxygen. nih.gov In these pathways, other molecules like nitrate (B79036) or sulfate (B86663) serve as the ultimate electron acceptors. The initial steps of anaerobic breakdown often involve different activation mechanisms, such as carboxylation or initial reduction of the ring, before cleavage occurs.

Comparative studies using this compound can quantify the rates of degradation and CO2 evolution under both conditions and identify the distinct sets of intermediates produced. This helps to build a comprehensive picture of resorcinol's environmental fate in diverse habitats, from oxygen-rich surface waters to anoxic sediments. nih.govresearchgate.net

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Primary Requirement | Molecular Oxygen (O2) | Absence of O2; requires alternative electron acceptors (e.g., nitrate, sulfate) |

| Initial Reaction Type | Oxygenation (hydroxylation) by oxygenase enzymes | Varies; can include reduction, carboxylation, or hydroxylation without O2 |

| Degradation Rate | Generally faster | Generally slower |

| Typical Intermediates | Hydroxyquinol, Maleylacetate | Hydroxyhydroquinone, Benzoquinones, Phloroglucinol |

| Microbial Examples | Pseudomonas sp. | Azoarcus sp., Syntrophus sp. |

Environmental Transport and Fate Modeling with this compound Tracers

The use of isotopically labeled compounds, such as this compound, provides a powerful tool for environmental scientists to trace the movement and transformation of contaminants in the environment. By replacing the naturally abundant carbon-12 (¹²C) with the heavier, stable isotope carbon-13 (¹³C) at all six carbon positions on the resorcinol ring, a unique molecular signature is created. This signature allows researchers to distinguish the introduced this compound from naturally occurring organic compounds, enabling precise tracking and quantification in complex environmental matrices. nih.gov This approach is fundamental to developing and validating environmental transport and fate models, which are mathematical representations of the physical, chemical, and biological processes that govern the distribution of chemicals in the environment.

Environmental fate and transport models are crucial for predicting the extent of contamination, assessing potential risks to ecosystems and human health, and designing effective remediation strategies. researchgate.net The data generated from tracer studies using this compound can be used to parameterize and calibrate these models, leading to more accurate predictions of how aromatic compounds, like resorcinol, will behave when released into the environment. The use of stable isotopes like ¹³C is particularly advantageous as it avoids the introduction of radioactivity into the environment, a concern associated with radioisotope tracers. epa.gov

Monitoring the Movement and Distribution of Aromatic Compounds in Ecosystems

This compound serves as an invaluable tracer for monitoring the movement and distribution of aromatic compounds in various ecosystems. When released in a controlled manner, the ¹³C-labeled resorcinol can be tracked as it moves through different environmental compartments, including water, soil, sediment, and biota. This tracking is typically accomplished using sensitive analytical techniques such as gas chromatography-isotope ratio mass spectrometry (GC-IRMS) or liquid chromatography-mass spectrometry (LC-MS), which can detect the specific isotopic signature of this compound. researchgate.net

The data gathered from monitoring the movement of this compound can be used to create detailed spatial and temporal maps of contamination. This information is critical for understanding how factors such as water flow, soil type, and microbial activity influence the distribution of aromatic compounds in the environment. For instance, by measuring the concentration of this compound at various depths in a soil profile over time, researchers can determine its leaching potential and the likelihood of groundwater contamination.

Interactive Data Table: Illustrative Distribution of this compound in a Terrestrial Ecosystem Model

This table presents hypothetical data to illustrate how the distribution of this compound might be monitored across different environmental compartments over time in a controlled experimental setting.

| Time (Days) | Soil (µg/kg) | Pore Water (µg/L) | Plant Roots (µg/kg) | Plant Shoots (µg/kg) |

| 1 | 950 | 50 | 5 | 0 |

| 7 | 750 | 150 | 25 | 2 |

| 30 | 400 | 80 | 60 | 10 |

| 90 | 150 | 20 | 45 | 15 |

Tracer Studies in Soil and Aquatic Environmental Systems

Tracer studies utilizing this compound in soil and aquatic systems provide detailed insights into the fate of aromatic compounds under controlled laboratory or field-like conditions. These studies often involve the use of microcosms or mesocosms, which are enclosed environments that simulate natural conditions.

In soil systems, column experiments are frequently employed to study the mobility and degradation of compounds like this compound. worktribe.comnih.govresearchgate.net In a typical soil column experiment, a known amount of this compound is applied to the surface of a soil-packed column, and a simulated rainfall or irrigation event is initiated. The leachate collected from the bottom of the column is analyzed for the presence of the labeled compound and its degradation products. By analyzing soil samples from different depths within the column after the experiment, a profile of the compound's retention and transport can be constructed.

The use of the ¹³C label is crucial for distinguishing the fate of the applied resorcinol from the native soil organic matter. For example, the mineralization of this compound to ¹³CO₂ can be quantified, providing a direct measure of its biodegradation rate. researchgate.netnih.gov Furthermore, the incorporation of the ¹³C label into microbial biomass and soil organic matter can be traced, revealing the pathways of its biological transformation and sequestration. nih.gov

In aquatic systems, mesocosm studies can simulate the fate of this compound in ponds, streams, or wetlands. These studies can assess processes such as photodegradation, volatilization, sorption to sediments, and uptake by aquatic organisms. By tracking the distribution of the ¹³C label among the water column, sediment, and biota, a comprehensive mass balance of the compound can be determined. This information is vital for assessing the potential exposure and ecological risks of aromatic compounds in aquatic environments.

Interactive Data Table: Hypothetical Results from a Soil Column Leaching Study with this compound

This table illustrates potential data from a soil column experiment designed to assess the mobility of this compound. The data shows the percentage of the initially applied this compound recovered in different soil depths and the leachate after a simulated rainfall event.

| Soil Depth (cm) | This compound Recovered (%) |

| 0-5 | 65 |

| 5-10 | 20 |

| 10-15 | 8 |

| 15-20 | 3 |

| Leachate | 4 |

Computational Chemistry and Theoretical Investigations of Resorcinol 13c6

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

A significant application of DFT is the prediction of spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, frequently used within a DFT framework, is particularly effective for calculating NMR shielding tensors, which can be converted into chemical shifts. rsc.org For Resorcinol-13C6, where all carbon atoms are the 13C isotope, predicting their NMR chemical shifts is of great interest.

Theoretical calculations can model how the electronic environment of each carbon nucleus, influenced by the hydroxyl groups and the aromatic ring structure, determines its specific chemical shift. Studies have shown that DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31+G(d,p), yield 13C NMR chemical shifts that are in good agreement with experimental spectra for a wide range of organic molecules. rsc.orgscience.gov While empirical approaches exist, DFT provides valuable insights into the relationship between local geometry and chemical shift values. nih.gov The accuracy of these predictions allows for the confident assignment of complex spectra and can help validate experimentally determined structures.

Table 1: Common DFT Functionals and Basis Sets for NMR Prediction

| Component | Examples | Purpose |

| DFT Functional | B3LYP, PBE1PBE, M06-2X, ωB97XD | Approximates the exchange-correlation energy, a key quantum mechanical component. The choice of functional affects the accuracy of the energy and electronic property calculations. |

| Basis Set | 6-31+G(d,p), 6-311++G(d,p), cc-pVDZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results at a higher computational cost. |

| Computational Method | GIAO (Gauge-Including Atomic Orbital) | A method used to calculate NMR shielding constants that is known for its reliability and efficiency in providing results that correlate well with experimental data. rsc.org |

DFT is a powerful tool for mapping reaction pathways and calculating the energetics involved, including the structures of transition states and the heights of energy barriers. This is crucial for understanding reaction kinetics and mechanisms.

A pertinent example is the investigation of the hydrogen/deuterium (B1214612) (H/D) exchange on the aromatic ring of resorcinol (B1680541), which can be extrapolated to its 13C-labeled analogue. DFT calculations were used to determine the Gibbs activation energy (ΔG‡) for this reaction. The study revealed that without the participation of solvent molecules, the energy barrier is prohibitively high. However, by including explicit water molecules in the calculation, a catalytic cycle involving a keto-enol tautomeric process was identified. rsc.org This DFT model demonstrated that two water molecules significantly lower the activation energy, accelerating the reaction rate by many orders of magnitude. rsc.org This illustrates how DFT can elucidate complex reaction mechanisms and quantify the energetic landscape of a chemical transformation.

Table 2: DFT-Calculated Gibbs Activation Energy (ΔG‡) for H/D Exchange in Resorcinol

| Computational Model | Calculated ΔG‡ (kcal mol⁻¹) | Key Finding |

| Resorcinol (in vacuum) | 50 - 62 | A very high energy barrier, suggesting the uncatalyzed reaction is extremely slow. |

| Resorcinol + 2 H₂O molecules | 23 - 30 | A dramatic reduction in the energy barrier, indicating a catalytic role for water molecules. rsc.org |

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions of Resorcinol Derivatives (General concept)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about the dynamic behavior and intermolecular interactions of molecules like resorcinol derivatives. nih.gov

MD simulations are particularly valuable for understanding how these molecules interact with larger biological systems, such as proteins or cell membranes. For example, simulations have been used to study:

Membrane Interactions : Atomistic MD simulations of resorcinolic lipids (resorcinol head group with an alkyl tail) showed they can either stabilize or disrupt phospholipid bilayers, depending on how they are incorporated. This provided a molecular-level explanation for dual experimental observations. nih.gov

Protein-Ligand Binding : MD simulations have been employed to investigate the binding of resorcinol derivatives to enzymes like tyrosinase and human carbonic anhydrase II. preprints.orgcivilica.com These simulations can assess the stability of the ligand in the binding pocket and analyze the specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, that are critical for binding affinity. civilica.comresearchgate.net

By simulating the system over nanoseconds or longer, MD provides insights into the stability of complexes, conformational changes, and the energetic contributions of various interactions, which are essential for fields like drug design. preprints.orgresearchgate.net

Advanced Quantum Chemical Studies on Isotopic Effects and Molecular Conformations

The primary difference between Resorcinol and this compound is the increased mass of the six carbon atoms in the benzene (B151609) ring. While this has a negligible effect on the equilibrium geometry and electronic structure, it does influence properties related to atomic mass, which can be investigated with advanced quantum chemical methods.

Isotopic effects are most pronounced in vibrational frequencies, which are fundamental to a molecule's infrared spectrum and its zero-point vibrational energy (ZPVE). Quantum chemical calculations can precisely predict the vibrational modes of both Resorcinol and this compound. The heavier 13C atoms in the labeled compound will lead to lower frequencies for vibrational modes that involve significant carbon atom displacement, such as ring-breathing modes.

These subtle changes in the vibrational landscape can influence reaction dynamics and kinetic isotope effects (KIEs), where a reaction proceeds at a different rate due to isotopic substitution. Furthermore, a molecule's conformational landscape—the relative energies of its different spatial arrangements (conformers)—is determined by its potential energy surface. While the substitution of 12C with 13C does not change the potential energy surface itself, the change in ZPVE can, in principle, slightly alter the relative energies between different conformers, although this effect is generally very small for heavy-atom substitution. Highly accurate quantum chemical calculations are required to reliably predict these subtle isotopic effects on molecular conformation and reactivity. rsc.org

Future Perspectives and Emerging Applications of Resorcinol 13c6 Research

Development of Novel Isotope-Labeled Resorcinol (B1680541) Derivatives for Specialized Research Needs

The success of Resorcinol-13C6 has spurred the development of a broader range of isotopically labeled resorcinol derivatives, each tailored for specific and sophisticated research questions. Stable isotope labeling is a powerful technique that allows researchers to trace the path of molecules through physical, chemical, or biological processes without the complications of radioactive materials.